(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. Adenosine is one of the four nucleoside building blocks of RNA and its derivative, deoxyadenosine, is a building block of DNA. It plays a crucial role in various physiological processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine can be synthesized through several methods. One common synthetic route involves the reaction of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. Another method involves the enzymatic synthesis using adenosine phosphorylase, which catalyzes the reaction between adenine and ribose-1-phosphate .
Industrial Production Methods
Industrial production of adenosine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce adenosine, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Adenosine undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.
Phosphorylation: Adenosine can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).
Hydrolysis: Adenosine can be hydrolyzed to adenine and ribose.
Common Reagents and Conditions
Oxidation: Catalyzed by adenosine deaminase under physiological conditions.
Phosphorylation: Catalyzed by kinases in the presence of ATP and magnesium ions.
Hydrolysis: Catalyzed by acid or enzymatic hydrolysis.
Major Products
Oxidation: Inosine
Phosphorylation: AMP, ADP, ATP
Hydrolysis: Adenine, Ribose
Scientific Research Applications
Adenosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleotides and nucleosides.
Biology: Plays a crucial role in cellular energy transfer and signal transduction.
Medicine: Used as a medication for certain types of cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.
Industry: Used in the production of energy drinks and supplements due to its role in energy metabolism
Mechanism of Action
Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. For example, activation of A1 receptors leads to a decrease in heart rate and inhibition of neurotransmitter release, while activation of A2A receptors causes vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
Adenosine is unique among nucleosides due to its specific interactions with adenosine receptors. Similar compounds include:
Inosine: Similar structure but lacks the amino group at the 6-position of the purine ring.
Guanosine: Contains a different purine base (guanine) attached to ribose.
Cytidine: Contains a pyrimidine base (cytosine) attached to ribose.
Adenosine’s unique ability to interact with its specific receptors and its role in energy transfer and signal transduction make it a vital compound in both biological and medical research .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4?,6-,7-,10?/m1/s1 |
InChI Key |
OIRDTQYFTABQOQ-NYDYUERISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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